N'-phenyl-1H-pyrrole-2-carbohydrazide
Overview
Description
N’-phenyl-1H-pyrrole-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a phenyl group attached to the nitrogen atom of the hydrazide moiety, and a pyrrole ring attached to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-phenyl-1H-pyrrole-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of pyrrole-2-carboxylic acid with phenylhydrazine under acidic conditions. The reaction typically proceeds as follows:
Pyrrole-2-carboxylic acid: is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Phenylhydrazine: is then added to the activated acid, resulting in the formation of N’-phenyl-1H-pyrrole-2-carbohydrazide.
Industrial Production Methods
Industrial production of N’-phenyl-1H-pyrrole-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-phenyl-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of N’-phenyl-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of N’-phenyl-1H-pyrrole-2-amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-phenyl-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites. The compound’s hydrazide group can form hydrogen bonds with amino acid residues in the enzyme, leading to inhibition of enzyme activity. Additionally, the phenyl and pyrrole rings may interact with hydrophobic pockets within the target protein, enhancing binding affinity.
Comparison with Similar Compounds
N’-phenyl-1H-pyrrole-2-carbohydrazide can be compared with other similar compounds such as:
N’-phenyl-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of a hydrazide group.
N’-phenyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a hydrazide group.
N’-phenyl-1H-pyrrole-2-amine: Contains an amine group instead of a hydrazide group.
The uniqueness of N’-phenyl-1H-pyrrole-2-carbohydrazide lies in its hydrazide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogues.
Properties
IUPAC Name |
N'-phenyl-1H-pyrrole-2-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-11(10-7-4-8-12-10)14-13-9-5-2-1-3-6-9/h1-8,12-13H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSGGGKRMVACJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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